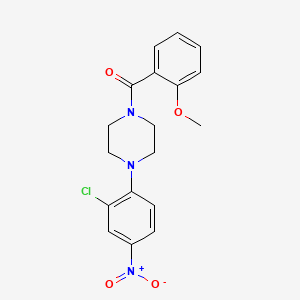

1-(2-chloro-4-nitrophenyl)-4-(2-methoxybenzoyl)piperazine

Description

Properties

IUPAC Name |

[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(2-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O4/c1-26-17-5-3-2-4-14(17)18(23)21-10-8-20(9-11-21)16-7-6-13(22(24)25)12-15(16)19/h2-7,12H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJSTVDOEXPBIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-chloro-4-nitrophenyl)-4-(2-methoxybenzoyl)piperazine typically involves a multi-step process. One common synthetic route includes the following steps:

Nitration: The starting material, 2-chloroaniline, undergoes nitration to form 2-chloro-4-nitroaniline.

Acylation: The 2-chloro-4-nitroaniline is then acylated with 2-methoxybenzoyl chloride to form the corresponding amide.

Cyclization: The amide undergoes cyclization with piperazine to yield the final product, this compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.

Chemical Reactions Analysis

1-(2-chloro-4-nitrophenyl)-4-(2-methoxybenzoyl)piperazine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles.

Scientific Research Applications

1-(2-chloro-4-nitrophenyl)-4-(2-methoxybenzoyl)piperazine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-nitrophenyl)-4-(2-methoxybenzoyl)piperazine involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis. Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cytotoxicity and Anticancer Activity

Compound 5a (1-(4-chlorobenzhydryl)-4-(4-methylbenzoyl)piperazine)

- Structure : Contains a benzhydryl group (4-chlorobenzhydryl) and a methylbenzoyl substituent.

- Activity: Exhibited time-dependent cytotoxicity against liver (HEPG2, IC₅₀: 2.1 μM), breast (MCF7, IC₅₀: 3.8 μM), and colon (HCT-116, IC₅₀: 4.5 μM) cancer cell lines. Stability in long-term in situ assays was noted .

- Comparison : The target compound’s 2-chloro-4-nitrophenyl group may enhance cytotoxicity due to stronger electron-withdrawing effects compared to 5a’s methylbenzoyl group. However, the benzhydryl moiety in 5a likely improves membrane permeability.

BS230 (1-(2-chloro-1-oxoethyl)-4-(3,4-dichlorophenyl)piperazine)

- Synthesis : Obtained via alkylation with 37–67% yields .

- Activity : Part of a series with moderate AChE inhibitory activity (IC₅₀: ~10–50 μM), but specific cytotoxicity data are unavailable.

- Comparison : The target compound lacks the dichlorophenyl group, which may reduce off-target interactions but could limit potency against certain cancer types.

Antibacterial Activity

(2E)-4-(2-Methoxyphenyl)-1-[3-(2-chlorophenyl)prop-2-enyl]piperazine (Compound 8)

- Structure : Combines 2-methoxyphenyl and chlorophenyl groups.

- Activity : Demonstrated broad-spectrum antibacterial effects (MIC: 4–16 μg/mL) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

- Comparison : The target compound’s nitro group may improve antibacterial potency by increasing lipophilicity and membrane penetration. However, the absence of a propenyl linker could reduce conformational flexibility.

Central Nervous System (CNS) Receptor Affinity

1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine

- Structure : Features a 2-methoxyphenyl group and a nitrobenzyl-piperidine side chain.

- Activity : High affinity for dopamine D₂ receptors (Kᵢ: 12 nM) .

- Comparison : The target compound’s 2-methoxybenzoyl group may mimic the 2-methoxyphenyl moiety in receptor binding, but the absence of a nitrobenzyl-piperidine chain likely reduces D₂ receptor specificity.

p-MPPI (4-(2'-Methoxyphenyl)-1-[2'-(N-(2"-pyridinyl)-p-iodobenzamido]ethylpiperazine)

- Structure : Contains a 2-methoxyphenyl group and an iodobenzamido side chain.

- Activity : Competitive antagonist of 5-HT₁ₐ receptors (ID₅₀: 5 mg/kg in hypothermia assays) .

- Comparison : The target compound’s nitro group could enhance binding to serotonin receptors compared to p-MPPI’s iodo substituent, but the lack of a pyridinyl-benzamido chain may limit specificity.

Substituent Effects on Physicochemical Properties

*Predicted using fragment-based methods.

Key Research Findings and Hypotheses

Anticancer Potential: The nitro group in the target compound may enhance DNA alkylation or topoisomerase inhibition, as seen in nitroimidazole hybrids .

Antibacterial Specificity : The chloro-nitro combination could target bacterial efflux pumps, similar to cinnamyl-piperazine derivatives .

Biological Activity

1-(2-Chloro-4-nitrophenyl)-4-(2-methoxybenzoyl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

- Molecular Formula : C18H18ClN3O4

- Molecular Weight : 375.81 g/mol

- CAS Number : 114878-60-3

- Density : 1.331 g/cm³

- Melting Point : 105 °C

- Boiling Point : 411 °C

The compound exhibits various biological activities primarily through interactions with specific receptors and pathways:

- Aminergic Receptor Binding : Similar to other piperazine derivatives, this compound likely interacts with aminergic receptors, which are critical for neurotransmission and other cellular processes .

- Antiproliferative Effects : Research indicates that piperazine derivatives can induce cell death in cancer cells through mechanisms such as necroptosis and apoptosis . The specific pathways activated by this compound warrant further investigation.

Anticancer Properties

This compound has shown promise in preclinical studies for its anticancer properties:

- Cell Line Studies : In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including leukemia cells. The compound appears to promote necroptotic signaling pathways, which may help overcome chemoresistance in certain cancers .

| Study Reference | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| K562 | Not specified | Necroptosis | |

| Various | Not specified | Apoptosis induction |

Neuroprotective Effects

The piperazine scaffold is known for neuroprotective effects, potentially making this compound suitable for treating neurodegenerative diseases. Studies suggest that it may modulate neurotransmitter systems, providing a protective effect against neuronal damage.

Study on LQFM018

A related compound, LQFM018, demonstrated similar biological activities and was tested for its effects on K562 leukemic cells. This study highlighted the potential of piperazine derivatives in cancer therapy:

- Findings : LQFM018 showed an increase in TNF-R1 expression and induced necroptosis without activating caspase pathways, indicating a unique mechanism of action that could be applicable to other piperazine compounds like this compound .

Toxicology and Safety Profile

Preliminary toxicity assessments indicate that compounds within this class may exhibit low systemic toxicity. For instance, LQFM018 was well-tolerated in animal models with an LD50 greater than 2000 mg/kg, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-chloro-4-nitrophenyl)-4-(2-methoxybenzoyl)piperazine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis involves a multi-step approach:

- Step 1 : Prepare the piperazine core by reacting 2-chloro-4-nitroaniline with a suitable alkylating agent.

- Step 2 : Introduce the 2-methoxybenzoyl group via amide coupling using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Et₃N in anhydrous DMF at room temperature.

- Optimization : Solvent choice (DMF vs. THF) and temperature control (0–25°C) minimize side reactions. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields >75% purity. Adjust stoichiometry of the benzoyl chloride derivative to reduce unreacted intermediates .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral markers should be observed?

- Methodological Answer :

- ¹H/¹³C NMR : Piperazine ring protons appear as multiplets at δ 2.8–3.6 ppm. The 2-methoxybenzoyl group shows a singlet for OCH₃ at δ 3.8 ppm, while aromatic protons from the nitrophenyl group resonate downfield (δ 7.5–8.3 ppm).

- IR Spectroscopy : Confirm C=O stretch (~1650 cm⁻¹) and nitro group asymmetric stretching (~1520 cm⁻¹).

- HRMS : Molecular ion [M+H]⁺ at m/z 378.08 (calculated for C₁₈H₁₇ClN₃O₄⁺) .

Q. What in vitro biological assays are recommended for initial pharmacological profiling?

- Methodological Answer :

- Kinase Inhibition : Screen against EGFR/VEGFR using ADP-Glo™ assays.

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Antiviral Activity : Test influenza A nucleoprotein inhibition via plaque reduction assays, as structurally related benzamide derivatives show anti-viral potential .

Advanced Research Questions

Q. How can molecular docking simulations elucidate the potential anti-tumor mechanisms of this compound?

- Methodological Answer :

- Setup : Use AutoDock Vina with DNA (PDB ID: 1BNA). Define a 40ų grid box around the DNA minor groove. Assign Kollman charges and polar hydrogens.

- Key Interactions : Pi-alkyl interactions (4.89 Å with DG4) and hydrogen bonds (1.92 Å with DA6) suggest DNA intercalation. Binding affinity (ΔG ≈ -7.5 kcal/mol) correlates with anti-tumor activity.

- Validation : Conduct ethidium displacement assays to confirm DNA-binding capacity .

Q. How should researchers address contradictions between in vitro potency and in vivo efficacy?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes (e.g., CYP450 isoforms) via LC-MS.

- Bioavailability Enhancement : Introduce polar groups (e.g., -OH or -SO₃H) on the benzoyl moiety to improve solubility without compromising target binding.

- In Vivo Tracking : Use radiolabeled (e.g., ¹⁴C) analogs to monitor tissue distribution and clearance .

Q. What strategies are effective for designing SAR studies on analogs of this compound?

- Methodological Answer :

- Substituent Variation : Modify the methoxy group (e.g., 3-methoxy vs. 4-methoxy) and nitro position (e.g., 4-nitro vs. 3-nitro).

- Activity Metrics : Measure logP (via reverse-phase HPLC) and cellular uptake (fluorescence tagging).

- QSAR Modeling : Use Hammett constants (σ) to predict electronic effects on bioactivity. Compare with in vitro IC₅₀ values .

Specialized Methodological Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation?

- Methodological Answer :

- Data Collection : Grow single crystals via vapor diffusion (acetonitrile/water). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : Use SHELXL to refine bond lengths (e.g., C-N piperazine bonds ~1.45 Å) and torsional angles. Compare with DFT-optimized geometries (B3LYP/6-31G*).

- Discrepancy Analysis : Differences >0.05 Å indicate solvent or packing effects, guiding molecular dynamics (MD) simulations .

Q. What computational approaches validate the compound’s interaction with non-DNA targets (e.g., enzymes)?

- Methodological Answer :

- Target Selection : Prioritize enzymes (e.g., CDC25B phosphatase) linked to cell cycle regulation.

- Docking Protocol : Use Glide (Schrödinger Suite) with OPLS4 force field. Define active sites using co-crystallized ligands.

- Free Energy Calculations : MM-GBSA predicts binding energy (ΔG < -8 kcal/mol indicates strong inhibition). Validate with enzymatic assays (e.g., fluorescence-based phosphatase activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.